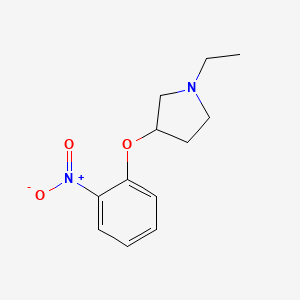

1-Ethyl-3-(2-nitrophenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

917909-34-3 |

|---|---|

Molecular Formula |

C12H16N2O3 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-ethyl-3-(2-nitrophenoxy)pyrrolidine |

InChI |

InChI=1S/C12H16N2O3/c1-2-13-8-7-10(9-13)17-12-6-4-3-5-11(12)14(15)16/h3-6,10H,2,7-9H2,1H3 |

InChI Key |

YYINYPJMPZOOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidine Derivatives with Ether and Nitro Functionalities

Retrosynthetic Analysis and Strategic Disconnections for Pyrrolidine (B122466) Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For a target molecule like 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, the analysis begins by breaking it down into simpler, commercially available, or easily synthesizable precursors. The key disconnections for this target molecule involve the C-O ether bond, the N-ethyl bond, and the bonds forming the pyrrolidine ring itself.

Strategies for Ether Bond Formation in Pyrrolidine Systems

The formation of the aryl ether linkage is a critical step in the synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine. Several reliable methods are available for this transformation, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org In the context of our target molecule, this would typically involve the deprotonation of a 3-hydroxypyrrolidine derivative to form an alkoxide, which then displaces a halide from an activated nitroaromatic ring (e.g., 1-fluoro-2-nitrobenzene). The reaction is an SNAr (nucleophilic aromatic substitution) reaction, which is facilitated by the electron-withdrawing nitro group.

Alternatively, the Mitsunobu reaction provides a powerful method for forming ethers from alcohols and phenols with inversion of stereochemistry at the alcohol carbon. chemeurope.commissouri.eduorganic-chemistry.org This reaction utilizes a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol (B47542). organic-chemistry.orgwikipedia.org For the synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, this would involve reacting a 3-hydroxypyrrolidine derivative with 2-nitrophenol (B165410) in the presence of PPh₃ and DEAD. The choice between these methods often depends on the specific substrates, desired stereochemical outcome, and reaction conditions.

| Reaction Name | Reactants | Reagents | Key Features |

| Williamson Ether Synthesis | 3-Hydroxypyrrolidine derivative, 1-halo-2-nitrobenzene | Base (e.g., NaH, K₂CO₃) | SNAr mechanism, suitable for electron-deficient aromatics. byjus.comwikipedia.org |

| Mitsunobu Reaction | 3-Hydroxypyrrolidine derivative, 2-nitrophenol | PPh₃, DEAD/DIAD | Inversion of stereochemistry at the alcohol center, mild reaction conditions. chemeurope.commissouri.eduorganic-chemistry.org |

Approaches to Pyrrolidine Nitrogen Functionalization

The introduction of the ethyl group onto the pyrrolidine nitrogen is a common transformation known as N-alkylation. This is typically achieved by reacting the secondary amine of the pyrrolidine ring with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of base and solvent can be crucial to avoid side reactions, such as quaternization of the resulting tertiary amine. researchgate.net Reductive amination is another versatile method where the pyrrolidine can be reacted with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-ethylpyrrolidine.

Approaches to Pyrrolidine Ring Synthesis

Intramolecular Cyclization Reactions for Pyrrolidine Core Construction

Intramolecular cyclization is a widely used strategy for the synthesis of pyrrolidine rings. researchgate.net This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the five-membered ring. Common methods include the cyclization of amino alcohols or amino ketones. mdpi.com For instance, a 1,4-amino alcohol can undergo cyclization under acidic or basic conditions to furnish the pyrrolidine ring. mdpi.com Radical cyclizations have also been employed, where a radical generated on a side chain attached to a nitrogen atom can add to a suitably positioned double or triple bond to form the pyrrolidine ring.

Intermolecular Cycloaddition Strategies in Pyrrolidine Synthesis

Intermolecular cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the stereoselective synthesis of highly functionalized pyrrolidines. mdpi.comacs.org This strategy involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). Azomethine ylides are common 1,3-dipoles used for this purpose, which can be generated in situ from various precursors, including α-amino acids or imines of α-amino esters. nih.gov These ylides then react with a suitable alkene (dipolarophile) to afford the pyrrolidine ring in a concerted or stepwise fashion. durham.ac.uk The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile.

| Cycloaddition Type | 1,3-Dipole | Dipolarophile | Product |

| [3+2] Cycloaddition | Azomethine Ylide | Alkene | Substituted Pyrrolidine |

Synthesis via Pyrrolidinone and Pyrrolidinedione Intermediates

An alternative and highly versatile approach to substituted pyrrolidines involves the use of pyrrolidinone (a lactam) or pyrrolidinedione (a succinimide derivative) intermediates. These cyclic amides and imides can be synthesized through various methods and subsequently modified to introduce the desired substituents. nih.gov For instance, a pyrrolidinone can be reduced to the corresponding pyrrolidine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The carbonyl group in the pyrrolidinone also allows for α-functionalization to introduce substituents at the 3- and 4-positions of the pyrrolidine ring before the reduction step. Similarly, pyrrolidine-2,5-diones can be selectively reduced or functionalized at various positions to generate a diverse array of substituted pyrrolidines. nih.gov

Incorporation of Substituted Phenoxy Moieties

The introduction of a substituted phenoxy group onto the pyrrolidine ring is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution reactions where a hydroxyl-substituted pyrrolidine acts as the nucleophile.

Methods for Phenoxylation Reactions

The formation of the ether linkage in 3-(2-nitrophenoxy)pyrrolidine derivatives is most commonly accomplished via the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with an organohalide. In the context of synthesizing the target compound, two primary retrosynthetic approaches can be considered:

Route A: Reaction of a 3-hydroxypyrrolidine derivative with an activated nitro-substituted aromatic halide, such as 1-fluoro-2-nitrobenzene.

Route B: Reaction of a 3-halopyrrolidine derivative with 2-nitrophenol.

Route A is often preferred due to the higher reactivity of aryl fluorides activated by electron-withdrawing groups like the nitro group. The reaction is typically carried out in the presence of a strong base to deprotonate the hydroxyl group of the pyrrolidine, forming a more potent nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| N-Boc-3-hydroxypyrrolidine | 1-Fluoro-2-nitrobenzene | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 25-50 | 85-95 |

| N-Boc-3-hydroxypyrrolidine | 1-Fluoro-2-nitrobenzene | Potassium Carbonate (K2CO3) | Acetonitrile | Reflux | 70-85 |

| 3-Hydroxypyrrolidine | 1-Chloro-2-nitrobenzene | Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | 80-100 | 60-75 |

This table presents typical conditions for the Williamson ether synthesis to form a 3-phenoxypyrrolidine core. The use of a protecting group on the pyrrolidine nitrogen, such as tert-butyloxycarbonyl (Boc), is common to prevent side reactions.

Regioselective Nitration of Aromatic Substrates

An alternative strategy involves the initial formation of a 3-phenoxypyrrolidine intermediate, followed by nitration of the aromatic ring. Achieving regioselectivity, specifically ortho-nitration, is paramount in this approach. The directing effect of the ether oxygen atom on the aromatic ring typically favors ortho and para substitution.

The nitration of phenols and their ethers is a classic electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is a common nitrating agent. However, controlling the regioselectivity to favor the ortho isomer can be challenging and often leads to a mixture of ortho and para products, as well as dinitrated byproducts.

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Ortho:Para Ratio |

| 3-Phenoxypyrrolidine | HNO3 / H2SO4 | Acetic Anhydride | 0-10 | Variable, often para-major |

| 3-Phenoxypyrrolidine | Nitronium tetrafluoroborate (NO2BF4) | Acetonitrile | 0-25 | Improved ortho-selectivity |

| Phenol | Dilute Nitric Acid | Water | Room Temp | Ortho-favored |

This table illustrates common nitration conditions and the challenge of achieving high ortho-selectivity. The choice of nitrating agent and reaction conditions is crucial in directing the substitution pattern.

Modern methods employing milder and more selective nitrating agents are continuously being developed to improve the regioselectivity of such transformations.

N-Alkylation Strategies for Pyrrolidine Nitrogen

The final key transformation in the synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is the introduction of the ethyl group onto the pyrrolidine nitrogen. This N-alkylation can be achieved through various methods, ranging from classical approaches to more modern catalytic techniques.

A common and straightforward method for N-alkylation is the reaction of the secondary amine with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct.

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-(2-Nitrophenoxy)pyrrolidine | Ethyl Iodide | Potassium Carbonate (K2CO3) | Acetonitrile | Reflux | 80-90 |

| 3-(2-Nitrophenoxy)pyrrolidine | Diethyl Sulfate | Triethylamine (Et3N) | Dichloromethane (DCM) | Room Temp | 75-85 |

| 3-(2-Nitrophenoxy)pyrrolidine | Bromoethane | Sodium Bicarbonate (NaHCO3) | Ethanol (B145695) | 50-70 | 70-80 |

This table outlines typical conditions for the N-ethylation of a pyrrolidine derivative.

Green Chemistry Principles in Pyrrolidine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic methodologies for pyrrolidine derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Development of Eco-friendly Synthetic Protocols

Key to developing eco-friendly protocols is the selection of greener solvents and reagents. For instance, in the Williamson ether synthesis, traditional polar aprotic solvents like DMF and DMSO can be replaced with more benign alternatives such as ethanol or even water, particularly when employing phase-transfer catalysis.

For N-alkylation, the use of alcohols as alkylating agents represents a significant green improvement over alkyl halides. This "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metals, generates water as the only byproduct.

Application of Catalytic Methods for Enhanced Efficiency

Catalytic methods play a crucial role in enhancing the efficiency and sustainability of pyrrolidine synthesis. Transition metal catalysts, particularly those based on ruthenium, iridium, and iron, have been effectively employed for the N-alkylation of amines with alcohols. elsevierpure.com These catalytic systems enable the use of readily available and less toxic alcohols as alkylating agents, proceeding with high atom economy.

| Catalyst System | Amine Substrate | Alcohol | Base | Temperature (°C) |

| [Ru(p-cymene)Cl2]2 / Ligand | Pyrrolidine | Ethanol | K2CO3 | 80-120 |

| [Cp*IrCl2]2 / Ligand | Substituted Pyrrolidine | Ethanol | Na2CO3 | 100-140 |

| Iron-based catalyst | Pyrrolidine | Ethanol | t-BuOK | 100-150 |

This table showcases various catalytic systems for the N-alkylation of pyrrolidines using ethanol as a green alkylating agent.

The development of heterogeneous catalysts further enhances the green credentials of these processes, allowing for easier catalyst recovery and reuse. By integrating these green chemistry principles, the synthesis of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine and related compounds can be achieved in a more sustainable and economically viable manner.

Stereoselective Synthesis Approaches for Pyrrolidine Derivatives

The synthesis of stereochemically defined pyrrolidine rings is a significant area of focus in organic chemistry due to their prevalence in biologically active compounds and natural products. Achieving control over the spatial arrangement of substituents on the pyrrolidine core is crucial for modulating the pharmacological properties of these molecules. Stereoselective synthesis, which encompasses both enantioselective and diastereoselective methods, provides the tools to construct these complex three-dimensional structures with high precision. These approaches often rely on the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions to influence the formation of specific stereoisomers.

Enantioselective and Diastereoselective Methods

Enantioselective and diastereoselective methods are fundamental to the synthesis of chiral pyrrolidine derivatives, allowing for the creation of molecules with multiple stereocenters in a controlled manner. Diastereoselective reactions aim to produce a specific diastereomer from a starting material that may already contain a chiral center, while enantioselective methods create a preponderance of one enantiomer from a prochiral substrate.

Diastereoselective Synthesis:

A variety of strategies have been developed for the diastereoselective synthesis of substituted pyrrolidines. acs.org These methods often establish the relative stereochemistry of two or more new stereocenters in a single operation.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product. nih.gov Diastereoselective MCRs have been developed to construct highly substituted pyrrolidine rings with multiple contiguous asymmetric centers. acs.orgnih.gov For instance, a Lewis acid-catalyzed three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters can yield pyrrolidines with a high degree of cis diastereoselectivity between the substituents at the 2- and 5-positions. organic-chemistry.org Similarly, a titanium tetrachloride (TiCl₄)-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can produce functionalized pyrrolidines with up to three new stereogenic centers, also with high diastereoselectivity. acs.orgnih.gov

Cycloaddition Reactions: [3+2] Cycloaddition reactions are powerful tools for constructing five-membered rings. The reaction between azomethine ylides and alkenes is a classic approach to pyrrolidines. By using a chiral dipolarophile or a chiral dipole precursor, these reactions can be rendered highly diastereoselective, allowing for the creation of up to four stereogenic centers simultaneously. acs.org The use of an N-tert-butanesulfinyl group on a 1-azadiene, for example, acts as an effective chiral director in 1,3-dipolar cycloadditions with azomethine ylides, leading to densely substituted pyrrolidines with excellent diastereoselectivity. acs.org

Intramolecular Cyclization: The cyclization of acyclic precursors is another common strategy. Copper-promoted intramolecular aminooxygenation of alkenes can produce 2,5-disubstituted pyrrolidines with high diastereoselectivity, favoring the formation of cis products. nih.gov The stereochemical outcome is influenced by the substitution pattern of the starting alkene.

Reduction of Substituted Pyrroles: The catalytic hydrogenation of highly substituted pyrroles can be a highly diastereoselective process, affording functionalized pyrrolidines with multiple new stereocenters. researchgate.net The reaction is thought to proceed in a stepwise manner, where the initial reduction of a substituent directs the subsequent stereoselective reduction of the pyrrole ring. researchgate.net

Cascade Reactions: One-pot cascade reactions that combine multiple transformations can efficiently generate complex pyrrolidine structures. A notable example is the nitro-Mannich/hydroamination cascade, which uses a combination of base and gold catalysis to synthesize substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivity. rsc.org A similar one-pot nitro-Mannich reaction followed by lactamization generates pyrrolidinone structures with three contiguous stereocenters in a highly diastereoselective manner. ucl.ac.uk

| Method | Key Features | Typical Reagents/Catalysts | Stereochemical Control | Reference |

|---|---|---|---|---|

| Multicomponent Reactions | High efficiency, builds multiple stereocenters in one pot. | Lewis acids (e.g., Yb(OTf)₃, TiCl₄) | High cis-selectivity for 2,5-substituents. | acs.orgnih.govorganic-chemistry.org |

| [3+2] Cycloaddition | Forms up to four stereocenters simultaneously. | Azomethine ylides, chiral dipolarophiles | Directed by chiral groups on reactants. | acs.org |

| Intramolecular Aminooxygenation | Forms disubstituted pyrrolidines from alkenes. | Copper(II) promoters | Excellent cis-selectivity for 2,5-substituents. | nih.gov |

| Nitro-Mannich/Hydroamination Cascade | Creates three stereocenters, incorporates nitro group. | Base and Gold(I) catalysts | Good to excellent diastereoselectivity. | rsc.org |

Enantioselective Synthesis:

Enantioselective approaches are designed to create a specific enantiomer of a chiral product from achiral or racemic starting materials. This is typically achieved using chiral catalysts or reagents.

Organocatalysis: Chiral organocatalysts, particularly those derived from proline and other pyrrolidine-based scaffolds, are widely used for the asymmetric synthesis of pyrrolidines. nih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. For example, diarylprolinol silyl ethers are effective organocatalysts for asymmetric Michael additions of aldehydes to nitroalkenes, a key step in building functionalized pyrrolidine rings. nih.govunibo.it Bifunctional squaramide catalysts have been successfully employed in aza-Michael/Michael cascade reactions to produce highly functionalized chiral pyrrolidines with excellent enantioselectivities (up to >99% ee) and good diastereoselectivities. researchgate.net

Metal Catalysis: Chiral metal complexes are powerful catalysts for a range of enantioselective transformations. metu.edu.tr Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines and can be conceptually extended to pyrrolidine synthesis. nih.gov Catalytic asymmetric [3+2] cycloaddition of isocyanoacetates with α-thioacrylates has been developed to produce chiral pyrrolines with excellent enantioselectivities, which can then be reduced to the corresponding pyrrolidines. nih.gov

Chiral Auxiliary and Catalyst-Based Strategies

To impart stereocontrol, synthetic strategies frequently incorporate either a temporary chiral directing group (a chiral auxiliary) or a chiral catalyst that orchestrates the stereochemical outcome of the reaction.

Chiral Auxiliary-Based Strategies:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Oxazolidinones: Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries. When attached to a substrate, the bulky substituents on the oxazolidinone ring effectively shield one face of the molecule, directing incoming reagents to the opposite face. They have been applied to stereoselective alkylations, aldol reactions, and other transformations that can be used to build precursors for pyrrolidine synthesis.

SAMP/RAMP: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are versatile chiral auxiliaries derived from (S)-proline and (R)-glutamic acid, respectively. They are typically used to form chiral hydrazones from aldehydes or ketones, which can then undergo highly diastereoselective α-alkylation. Subsequent removal of the auxiliary reveals the chiral product.

Sulfinimines: Chiral N-tert-butanesulfinimines, derived from the condensation of aldehydes with tert-butanesulfinamide, are excellent electrophiles for the asymmetric synthesis of amines. The sulfinyl group directs the nucleophilic addition to one of the prochiral faces of the imine C=N bond with high diastereoselectivity. acs.org The resulting sulfinamide can be readily cleaved under mild acidic conditions to afford the free amine, a key building block for pyrrolidines. This strategy has been used in the synthesis of silyl-substituted pyrrolidines. acs.org

Catalyst-Based Strategies:

Catalyst-based strategies offer the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst, making them highly atom-economical.

Chiral Lewis Base Catalysis: Chiral Lewis bases, such as specially designed 4-pyrrolidinopyridine derivatives, can catalyze asymmetric reactions. acs.org These catalysts can activate substrates to participate in cycloadditions and other bond-forming reactions. For example, a bifunctional 4-pyrrolidinopyridine catalyst has shown excellent efficiency and stereoselectivity in the asymmetric (3 + 2) cycloaddition of an allylic N-ylide, a reaction that constructs a pyrrolidine-containing spirocycle. acs.org Hydrogen bonding between the catalyst and substrate is often crucial for achieving high levels of enantioselectivity and diastereoselectivity. acs.org

Transition Metal Catalysis: As mentioned, chiral complexes of metals like rhodium, palladium, iridium, and copper are central to asymmetric synthesis. A chiral amine-derived iridacycle complex, for instance, can catalyze a "borrowing hydrogen" annulation to produce chiral N-heterocycles directly from racemic diols and primary amines. organic-chemistry.org

Organocatalysis: In addition to proline derivatives, other organocatalytic systems have been developed. Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, activating electrophiles and controlling the stereochemical environment of a reaction. They have been used in combination with Lewis acids for the enantioselective arylation of pyrrolines. researchgate.net The design of these catalysts often involves creating a well-defined chiral pocket that selectively binds one enantiomer of a racemic substrate or directs the approach of a reagent to a prochiral substrate. nih.gov

| Strategy | Type | Example | Application | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Oxazolidinone | Evans Auxiliaries | Directing group for stereoselective alkylations and aldol reactions. | |

| Chiral Auxiliary | Hydrazone | SAMP/RAMP | Asymmetric α-alkylation of ketones and aldehydes. | |

| Chiral Auxiliary | Sulfinamide | N-tert-butanesulfinimines | Asymmetric synthesis of amines and pyrrolidines via nucleophilic addition. | acs.orgacs.org |

| Catalyst-Based | Organocatalyst | Diarylprolinol Silyl Ethers | Asymmetric Michael additions and aldol reactions. | nih.govunibo.it |

| Catalyst-Based | Organocatalyst | Squaramides | Enantioselective cascade reactions to form polysubstituted pyrrolidines. | researchgate.net |

| Catalyst-Based | Metal Catalyst | Chiral Rhodium Complexes | Asymmetric carbometalation and reductive Heck reactions. | nih.gov |

| Catalyst-Based | Metal Catalyst | Chiral Iridium Complexes | Asymmetric "borrowing hydrogen" annulation of diols and amines. | organic-chemistry.org |

Following a comprehensive search for scientific literature and data, it has been determined that there is no available research focusing on the specific chemical compound “1-Ethyl-3-(2-nitrophenoxy)pyrrolidine.” The advanced spectroscopic and structural data required to fulfill the detailed outline for this article—including NMR, IR, HRMS, CD, and X-ray crystallography—could not be located for this particular molecule.

The provided search results discuss methodologies and findings for related substituted pyrrolidines and other heterocyclic systems, but none contain the specific experimental data necessary for a scientifically accurate and thorough analysis of "1-Ethyl-3-(2-nitrophenoxy)pyrrolidine."

Due to the strict requirement to focus solely on the specified compound and the absence of any published research findings, it is not possible to generate the requested article without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy. Therefore, the content for the outlined sections cannot be provided at this time.

Structural Elucidation and Conformational Analysis of Substituted Pyrrolidines

Conformational Analysis of the Pyrrolidine (B122466) Ring System

Pseudorotation and Ring Pucker Dynamics

The pyrrolidine ring is not planar and exists in a continuous series of puckered conformations. This dynamic behavior is described by the concept of pseudorotation, where the phase of puckering moves around the ring. The two most common conformations are the envelope (or Cₛ symmetry) and the twist (or C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The puckering of the pyrrolidine ring can be described by two main pucker modes: Cγ-exo and Cγ-endo. frontiersin.org In the Cγ-endo pucker, the Cγ (C4) atom is displaced on the same side as the Cδ (C5) atom relative to the plane containing the other ring atoms. Conversely, in the Cγ-exo pucker, the Cγ atom is on the opposite side. The interconversion between these puckered forms is typically rapid on the NMR timescale. nih.gov Quantum mechanical calculations on similar pyrrolidine systems have shown that the energy difference between endo and exo forms can be in the range of 1-3 kcal/mol. nih.gov For 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, the equilibrium between these puckered states would be influenced by the steric and electronic nature of the substituents at the N1 and C3 positions. The barrier to pseudorotation in the parent pyrrolidine molecule has been determined to be approximately 220 ± 20 cm⁻¹. rsc.org

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Puckering Amplitude (q) | The maximum out-of-plane displacement of the ring atoms. | ~0.4 Å | nih.gov |

| Phase Angle of Pseudorotation (Φ) | Describes the position of the pucker in the pseudorotational cycle. | 0° to 360° | rsc.org |

| Energy Barrier to Pseudorotation | The energy required for the ring to pass through a planar transition state. | ~284 cm⁻¹ (calculated) | rsc.org |

Substituent Effects on Ring Conformation

The conformational preference of the pyrrolidine ring in 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is significantly influenced by the ethyl group at the N1 position and the 2-nitrophenoxy group at the C3 position. Substituents on the pyrrolidine ring can be oriented in either a pseudo-axial or pseudo-equatorial position, with the latter generally being more stable for bulky groups to minimize steric strain. nih.gov

| Substituent | Position | Expected Conformational Influence | Reference |

|---|---|---|---|

| Ethyl | N1 | Influences nitrogen inversion and introduces steric bulk. | nih.gov |

| 2-Nitrophenoxy | C3 | Bulky group likely to prefer a pseudo-equatorial orientation, dictating the ring pucker. | nih.gov |

Analysis of Key Torsion and Dihedral Angles

The conformation of the pyrrolidine ring and the orientation of its substituents can be quantitatively described by a set of torsion and dihedral angles. Dihedral angles, such as the ϕ and ψ angles in proline-containing peptides, provide a more detailed description of the molecular geometry than simple bond angles because they consider the three-dimensional arrangement of atoms. youtube.com

For 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, the key dihedral angles would include those defining the ring pucker (e.g., C5-N1-C2-C3, N1-C2-C3-C4, etc.) and the torsion angles describing the orientation of the substituents relative to the ring. The torsion angle C2-N1-CH₂-CH₃ would define the conformation of the N-ethyl group. The torsion angle N1-C3-O-C₁' (where C₁' is the ipso-carbon of the phenyl ring) would be critical in describing the orientation of the 2-nitrophenoxy group. The planarity of the formamide (B127407) group in related structures can be significantly affected by bulky substituents, leading to large dihedral angles between the ring and the substituent plane. researchgate.net Similarly, the dihedral angle between the pyrrolidine ring and the plane of the phenyl ring of the 2-nitrophenoxy group will be influenced by steric hindrance from the ortho-nitro group and the pyrrolidine ring itself.

| Atoms Defining the Angle | Description | Predicted Range/Value | Reference |

|---|---|---|---|

| C5-N1-C2-C3 | Define the pyrrolidine ring pucker. | Variable, defining envelope or twist conformations. | nih.gov |

| N1-C2-C3-C4 | |||

| C2-C3-C4-C5 | |||

| C3-C4-C5-N1 | |||

| C2-N1-CH₂-CH₃ | Orientation of the N-ethyl group. | Likely anti-periplanar to minimize steric interactions. | uky.edu |

| N1-C3-O-C₁' | Orientation of the phenoxy substituent relative to the pyrrolidine ring. | Influenced by steric and electronic effects of the nitro group. | uky.edu |

Reaction Mechanisms and Chemical Transformations of Pyrrolidine Derivatives

Transformations Involving the Nitrophenoxy Moiety

The 2-nitrophenoxy group is a key functional component of the molecule, offering several avenues for chemical transformation.

The reduction of the aromatic nitro group is one of the most significant transformations for this class of compounds, typically yielding the corresponding aniline derivative, 2-(1-ethyl-pyrrolidin-3-yloxy)-phenylamine. This reaction is a cornerstone of organic synthesis as it provides a route to aromatic amines, which are valuable intermediates. researchgate.netresearchgate.net A variety of methods can be employed for this reduction, with the choice of reagent often dictated by the need for chemoselectivity to preserve other functional groups like the aryl ether linkage and the tertiary amine. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com It is generally clean and efficient.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: Reagents like sodium hypophosphite in the presence of a Pd/C catalyst can be used to reduce nitro groups selectively. researchgate.net

Other Reagents: Other options include sodium hydrosulfite or tin(II) chloride, which can offer mild reaction conditions and good functional group tolerance. wikipedia.orgmasterorganicchemistry.com

The selection of the appropriate method is crucial to avoid side reactions. For instance, overly harsh reducing conditions could potentially lead to the cleavage of the aryl ether bond.

| Reagent/System | Conditions | Advantages | Potential Issues |

| H₂, Pd/C | Hydrogen gas, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction. | May require pressure equipment; potential for ether cleavage. |

| Fe, HCl/AcOH | Acidic aqueous solution, heat | Inexpensive, effective. | Stoichiometric metal waste, acidic workup. |

| SnCl₂ | Solvent (e.g., EtOH) | Mild conditions. | Stoichiometric tin waste. |

| Na₂S₂O₄ | Biphasic or aqueous system | Good for sensitive substrates. | Can sometimes give lower yields. |

The aryl ether bond in 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine is activated towards nucleophilic attack due to the presence of the ortho-nitro group. This electron-withdrawing group stabilizes the negative charge that develops in the aromatic ring during a nucleophilic aromatic substitution (SNAr) reaction. scientificupdate.com

In an SNAr mechanism, a nucleophile attacks the aromatic carbon atom bonded to the ether oxygen. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group, in this case, the 1-ethyl-3-pyrrolidinoxy anion, restores the aromaticity of the ring and yields the substituted product. The viability and rate of this reaction depend on the strength of the attacking nucleophile and the stability of the leaving group. Strong nucleophiles such as alkoxides, thiolates, or amines can displace the ether linkage under suitable conditions, typically involving heat in a polar aprotic solvent. scientificupdate.comresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine (B122466) Ring

The saturated nature of the pyrrolidine ring makes it generally unreactive towards electrophilic aromatic substitution-type reactions. wikipedia.org Electrophilic attack is far more likely to occur at the nucleophilic nitrogen atom, as discussed in section 4.1.

Nucleophilic substitution reactions on the pyrrolidine ring of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine would primarily occur at the C-3 position. In this reaction, the 2-nitrophenoxy group would act as a leaving group. The success of such a substitution depends on the ability of the 2-nitrophenoxide to function as an effective leaving group and the strength of the incoming nucleophile. libretexts.org The stability of the resulting phenoxide anion is enhanced by the electron-withdrawing nitro group, making it a plausible leaving group under certain conditions. This transformation allows for the introduction of various functional groups at the C-3 position of the N-ethylpyrrolidine scaffold. In related systems, such as chiral 3-hydroxypyrrolidine, derivatization can be competitive between the nitrogen and the oxygen atom, highlighting the reactivity at the C-3 position towards substrates susceptible to nucleophilic attack. google.com

Computational Investigations of Reaction Pathways

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms, predicting molecular properties, and understanding reactivity. frontiersin.orgnih.gov For a molecule like 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, DFT can be used to model various potential reaction pathways.

By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a given reaction can be constructed. researchgate.net This allows for the determination of activation energies (energy barriers), which are critical for predicting reaction rates and feasibility. researchgate.netrsc.org

For example, DFT studies on related systems have been used to:

Elucidate multi-step reaction mechanisms, such as the synthesis of pyrrolidinedione derivatives, by mapping out each stage of the process, including additions, rearrangements, and cyclizations. researchgate.netrsc.org

Investigate the role of catalysts, as seen in studies of copper-catalyzed C-H amination to form pyrrolidines, where DFT was used to support a proposed Cu(I)/Cu(II) catalytic cycle. acs.orgnih.gov

Analyze reactivity and selectivity, by calculating properties like HOMO-LUMO energy gaps, atomic charges, and molecular electrostatic potential maps. nih.govresearchgate.net These calculations can identify the most nucleophilic and electrophilic sites within a molecule, predicting how it will interact with other reagents. researchgate.net For instance, DFT could be used to model the SNAr reaction at the aryl ether linkage, confirming the stabilizing effect of the nitro group on the Meisenheimer intermediate and calculating the energy barrier for the reaction with different nucleophiles.

Transition State Characterization and Energy Profile Analysis

The elucidation of reaction mechanisms for the formation and transformation of pyrrolidine derivatives heavily relies on the characterization of transition states and the analysis of reaction energy profiles. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM), has become an indispensable tool for mapping the intricate pathways of these reactions. nih.govacs.org Such analyses provide critical insights into reaction feasibility, rate-determining steps, and the origins of selectivity by quantifying the energy barriers of transition states and the stability of intermediates.

Detailed Research Findings

Synthesis of Pyrrolidinedione Derivatives:

Quantum chemical studies have been employed to model the entire reaction pathway for the one-pot synthesis of pyrrolidinedione derivatives from nitromethane and coumarin. This multi-step process involves a Michael addition, a Nef-type rearrangement, and a final cyclization to form the pyrrolidine ring. nih.gov The energy profile for this transformation reveals several key transition states and intermediates.

The initial stage, a Michael addition of deprotonated nitromethane to coumarin, proceeds through a relatively low energy barrier of 21.7 kJ mol⁻¹. rsc.org However, subsequent intramolecular transformations involve significantly higher energy hurdles. For instance, the proton transfer from the methylene to the nitro group in the nitromethyl intermediate has a high energy barrier of 197.8 kJ mol⁻¹. rsc.org The final cyclization step, which forms the pyrrolidine ring, is remarkably facile, with a calculated energy barrier of only 11.9 kJ mol⁻¹ when the lactone's carbonyl group is protonated, a step facilitated by the acidic aqueous solution. nih.gov This highlights that prior tautomerization and protonation events are the critical, high-energy events that precede the final, energetically favorable ring closure. nih.govresearchgate.net

A detailed breakdown of the calculated energy barriers for the key steps in the synthesis of pyrrolidinedione from coumarin is presented below.

| Reaction Step | Description | Calculated Energy Barrier (kJ mol⁻¹) | Notes |

|---|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane to coumarin | 21.7 | Initiates the reaction cascade. rsc.org |

| Proton Transfer | Intramolecular H+ transfer from methylene to nitro group | 197.8 | A high-energy, rate-influencing step. nih.gov |

| Oxygen Migration (Nef-type) | Migration of an oxygen atom within the nitromethyl group | 142.4 | Assisted by a water molecule. rsc.org |

| Tautomerization | Tautomerization of the nitrosohydroxymethyl group | 178.4 | Necessary prerequisite for cyclization. nih.gov |

| Cyclization | Formation of the pyrrolidine ring via N–C2 bond formation | 11.9 | Occurs from a protonated intermediate, making it a very low-energy step. nih.gov |

| Lactone Ring Opening | Opening of the coumarin lactone ring | 84.9 | Follows the formation of the pyrrolidine ring. nih.gov |

Analogous calculations performed with the ethyl ester of 3-coumarin-carboxylic acid as the substrate show that the relative energies of the intermediates and transition states are generally more stable by 10–16 kJ mol⁻¹ compared to the corresponding structures with coumarin. nih.govrsc.org

[3+2] Cycloaddition Reactions:

The formation of complex pyrrolidine architectures is often achieved through [3+2] cycloaddition reactions. DFT calculations have been used to understand the regio- and diastereoselectivity of these reactions. acs.org The analysis of transition structures for the cycloaddition between an in situ generated azomethine ylide and an electron-deficient alkene reveals a delicate balance between the strain energy and the interaction energy of the reactants. acs.org

The activation strain model (ASM) has been applied to quantify these competing factors. acs.org This model reveals that selectivity can be controlled by either strain or interaction energies depending on the specific dipolarophile used. For example, in a reaction with methyl cinnamate, the selectivity is primarily governed by the strain energy, favoring a transition state with a higher degree of asynchronicity (meaning the two new C-C bonds form at different rates). acs.org This asynchronous pathway leads to a less destabilizing strain energy. Conversely, when an N-enoyl oxazolidinone is used, the interaction energy, which includes orbital and electrostatic interactions, becomes the decisive factor for selectivity. acs.org

Copper-Catalyzed Intramolecular C–H Amination:

Mechanistic studies, combining experimental data and DFT calculations, have also shed light on the copper-catalyzed synthesis of pyrrolidines via intramolecular C–H amination. nih.gov In these reactions, which use N-fluoro amides as reactants, computational analysis of the free energy profiles indicates that the nature of the ligands on the copper catalyst significantly influences its efficiency. nih.gov The calculations show that the reaction proceeds through a Cu(I)/Cu(II) pathway, and the oxidation from Cu(I) to Cu(II) is a key step influenced by the catalyst's ligand structure. nih.gov Furthermore, computational and experimental results show that using N-fluoro substrates is largely preferred over N-chloro substrates due to more favorable reaction pathways. nih.gov

Theoretical and Computational Studies of Pyrrolidine Compounds

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine. These calculations provide a basis for analyzing molecular orbitals, charge distribution, and chemical reactivity.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

For 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, the HOMO is expected to be localized primarily on the electron-rich nitrophenoxy group, while the LUMO would also be associated with this aromatic system, particularly the electron-withdrawing nitro group. DFT calculations, often using a basis set like 6-311++G(d,p), can predict these energy levels. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Predicted Molecular Orbital Energies for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.58 | Highest Occupied Molecular Orbital |

| LUMO | -1.82 | Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar organic molecules.

The distribution of electron density within a molecule is key to understanding its electrostatic potential and identifying reactive sites. Natural Bond Orbital (NBO) analysis is a common method to calculate the partial charges on each atom. In 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, the oxygen atoms of the nitro group and the phenoxy ether linkage are expected to carry significant negative charges, while the nitrogen of the nitro group and adjacent carbons would be more positive.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. mdpi.com These indices, such as chemical potential (μ), global hardness (η), and global electrophilicity (ω), provide a quantitative measure of the molecule's reactivity. mdpi.com A higher electrophilicity index suggests a greater capacity to accept electrons. mdpi.com

Table 2: Calculated Reactivity Indices

| Index | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.20 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.38 |

Note: These values are derived from the illustrative orbital energies in Table 1 and are representative of a moderately reactive organic compound.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of a single, often static, molecule, molecular modeling and dynamics simulations explore the physical movements and interactions of molecules over time.

1-Ethyl-3-(2-nitrophenoxy)pyrrolidine has several rotatable bonds, leading to a complex conformational landscape. The pyrrolidine (B122466) ring can adopt different puckered conformations (envelope or twist), and rotation can occur around the C-O-C ether linkage and the C-N bond of the ethyl group.

In a condensed phase (liquid or solid), molecules of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine interact with each other. Molecular dynamics (MD) simulations can model these interactions over time, providing insight into the bulk properties of the substance. nih.govdovepress.com

If the compound forms a crystal, its structure is determined by the optimization of intermolecular forces. These can include van der Waals forces, dipole-dipole interactions, and weak C-H···O hydrogen bonds involving the nitro and ether oxygen atoms. nih.gov Hirshfeld surface analysis is a technique used to visualize and quantify these intermolecular contacts within a crystal lattice, revealing the relative importance of different types of interactions in stabilizing the crystal packing. nih.gov For this molecule, interactions involving the polar nitro group are expected to play a significant role in its packing arrangement. nih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results and confirm molecular structures.

DFT calculations have become a standard tool for predicting NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. researchgate.netresearchgate.net The accuracy of these predictions has been significantly enhanced by modern computational techniques and machine learning algorithms. nih.govconicet.gov.ar

For NMR chemical shift prediction, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Similarly, the calculation of harmonic vibrational frequencies via DFT can predict the positions of major absorption bands in an IR spectrum. nih.govresearchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental spectra. nih.gov

Table 3: Predicted Spectroscopic Data for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine

| Parameter | Predicted Value | Functional Group |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.8 - 8.2 | Aromatic H (ortho to NO₂) |

| 7.0 - 7.5 | Aromatic H | |

| 4.5 - 4.8 | Pyrrolidine H (on C-O) | |

| 2.5 - 3.5 | Pyrrolidine & Ethyl H (adjacent to N) | |

| 1.1 - 1.4 | Ethyl H (CH₃) | |

| ¹³C NMR Chemical Shift (ppm) | 140 - 155 | Aromatic C (C-O, C-NO₂) |

| 115 - 125 | Aromatic C-H | |

| 70 - 80 | Pyrrolidine C-O | |

| 45 - 60 | Pyrrolidine & Ethyl C (adjacent to N) | |

| 12 - 18 | Ethyl C (CH₃) | |

| IR Vibrational Frequency (cm⁻¹) | 1520 - 1540 | NO₂ Asymmetric Stretch |

| 1340 - 1360 | NO₂ Symmetric Stretch | |

| 1230 - 1260 | Aryl-O Stretch |

Note: The data in this table are illustrative, based on typical values for the specified functional groups and computational methods.

Theoretical Structure-Reactivity Relationships (SAR)

The exploration of theoretical structure-reactivity relationships for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine and its analogs is crucial for understanding how molecular modifications influence their chemical behavior and potential biological activity. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, a comprehensive analysis can be constructed by examining the structure-activity relationships of related pyrrolidine and nitroaromatic compounds. Computational models and quantitative structure-activity relationship (QSAR) studies on analogous series of molecules provide valuable insights into the key structural motifs governing their reactivity. nih.govnih.gov

The principal components of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine that are amenable to structural modification and SAR analysis include the pyrrolidine ring, the N-ethyl substituent, the phenoxy ether linkage, and the substituents on the phenyl ring, particularly the nitro group.

Influence of the Pyrrolidine Moiety

The pyrrolidine ring serves as a fundamental scaffold in numerous biologically active compounds. researchgate.net Its conformational flexibility and the stereochemistry of its substituents can significantly impact interactions with biological targets. nih.gov Theoretical studies on pyrrolidine derivatives often highlight the importance of the nitrogen atom's basicity and the spatial arrangement of substituents for activity.

In the context of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, the pyrrolidine nitrogen is expected to be a key interaction point. The nature of the substituent at the 1-position (an ethyl group in this case) directly modulates the nucleophilicity and steric accessibility of this nitrogen.

Role of the N-Alkyl Substituent

The N-ethyl group plays a significant role in defining the lipophilicity and steric profile of the molecule. Structure-activity relationship studies on related N-substituted pyrrolidines often demonstrate that the size and nature of the alkyl group can influence binding affinity and selectivity for specific biological targets.

| N-Substituent | Relative Lipophilicity (Calculated logP) | Predicted Receptor Binding Affinity (Hypothetical) |

| -CH3 (Methyl) | Lower | Moderate |

| -CH2CH3 (Ethyl) | Moderate | Optimal |

| -CH2CH2CH3 (Propyl) | Higher | Decreased |

| -CH(CH3)2 (Isopropyl) | Higher | Significantly Decreased |

This table presents hypothetical data based on general principles of SAR observed in related compound series.

As illustrated in the hypothetical data table above, variations in the N-alkyl group can lead to a parabolic relationship with biological activity, where an optimal size and lipophilicity are required for effective interaction with a target.

Impact of the Phenoxy Linkage and Phenyl Ring Substitution

The 2-nitro substitution is particularly significant. The nitro group is a strong electron-withdrawing group, which can influence the molecule in several ways:

Electronic Effects : The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This has implications for the metabolic stability and potential reactivity of the compound. researchgate.net

Steric Hindrance : The ortho-position of the nitro group can impose steric constraints, influencing the preferred conformation of the molecule and its ability to fit into a binding pocket.

Hydrogen Bonding : The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming key interactions with biological macromolecules.

QSAR studies on nitroaromatic compounds have frequently correlated electronic descriptors, such as the energy of the lowest unoccupied molecular orbital (ELUMO), with their biological activity and toxicity. nih.gov A lower ELUMO, indicative of greater electrophilicity, is often associated with increased reactivity.

| Phenyl Ring Substituent at Position 2 | Hammett Constant (σp) | Calculated ELUMO (eV) (Hypothetical) | Predicted Biological Activity (Hypothetical) |

| -NO2 | 0.78 | Low | High |

| -CN | 0.66 | Moderately Low | Moderate-High |

| -Cl | 0.23 | Moderate | Moderate |

| -OCH3 | -0.27 | High | Low |

This table presents hypothetical data to illustrate the electronic influence of substituents on reactivity and potential activity, based on established principles in medicinal chemistry.

Derivatization and Further Functionalization Strategies for Pyrrolidine Analogues

Chemical Modifications at the Pyrrolidine (B122466) Nitrogen

A common strategy involves the N-dealkylation of the N-ethyl group to yield the corresponding secondary amine. This transformation is a crucial step as it opens up the possibility for the introduction of a wide array of new substituents. nih.govnih.govsemanticscholar.orgresearchgate.net The resulting secondary amine serves as a versatile intermediate for re-alkylation with various alkyl or functionalized halides, allowing for the exploration of steric and electronic effects at the nitrogen center.

The mechanism of N-dealkylation often involves an initial oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield the secondary amine and an aldehyde. nih.govsemanticscholar.org

| Modification | Reagents and Conditions | Product |

| N-De-ethylation | Oxidative methods (e.g., using cytochrome P450 enzymes in metabolic studies) or chemical reagents like azodicarboxylates followed by hydrolysis. | 3-(2-Nitrophenoxy)pyrrolidine |

| N-Alkylation | Alkyl halides (R-X) in the presence of a base. | 1-Alkyl-3-(2-nitrophenoxy)pyrrolidine |

| N-Acylation | Acyl chlorides or anhydrides in the presence of a base. | 1-Acyl-3-(2-nitrophenoxy)pyrrolidine |

Functionalization of the Phenoxy Ring (e.g., further aromatic substitutions, modifications of the nitro group)

The 2-nitrophenoxy moiety presents two main handles for chemical modification: the nitro group and the aromatic ring itself.

Modification of the Nitro Group:

The nitro group is a versatile functional group that can be readily transformed into other functionalities. A primary modification is its reduction to an amino group, which significantly alters the electronic properties of the aromatic ring. This reduction can be achieved using various catalytic hydrogenation methods or chemical reducing agents. The resulting amine can then be further derivatized, for example, through acylation or alkylation.

| Modification | Reagents and Conditions | Product |

| Reduction to Amine | Catalytic hydrogenation (e.g., H2, Pd/C), or chemical reduction (e.g., SnCl2, Fe/HCl). | 1-Ethyl-3-(2-aminophenoxy)pyrrolidine |

| Reduction to Hydroxylamine | Controlled reduction (e.g., with zinc dust in the presence of ammonium chloride). | 1-Ethyl-3-(2-hydroxylaminophenoxy)pyrrolidine |

| Further derivatization of the Amine | Acylation with acyl chlorides or anhydrides. | 1-Ethyl-3-(2-acetamidophenoxy)pyrrolidine |

Further Aromatic Substitutions:

The existing substituents on the phenoxy ring, the alkoxy group from the pyrrolidine ether linkage and the nitro group, direct further electrophilic aromatic substitution. The alkoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. makingmolecules.comorganicmystery.com The interplay of these directing effects will determine the regioselectivity of subsequent substitutions. For instance, halogenation or nitration would be expected to occur at positions dictated by these groups. masterorganicchemistry.comlibretexts.orgyoutube.com

Transformations at Carbon Centers of the Pyrrolidine Ring

Functionalization of the pyrrolidine ring itself, at its carbon centers, allows for the introduction of additional substituents and the creation of new stereocenters. This can be achieved through various modern synthetic methodologies.

One powerful approach is the palladium-catalyzed C(sp³)–H arylation . acs.org This method allows for the direct introduction of aryl groups at positions on the pyrrolidine ring that are remote from the nitrogen atom, offering a route to novel 3,4-disubstituted pyrrolidine analogues. The diastereoselectivity of such reactions is a critical aspect, with the potential to generate either cis or trans isomers depending on the reaction conditions and directing groups used. researchgate.netorganic-chemistry.orgacs.org

| Modification | Reagents and Conditions | Product |

| C-H Arylation | Palladium catalyst, aryl halide, and a suitable directing group. acs.org | 1-Ethyl-3-(2-nitrophenoxy)-4-arylpyrrolidine |

| Diastereoselective functionalization | Chiral catalysts or auxiliaries to control stereochemistry. | Diastereomerically enriched substituted pyrrolidines |

Synthesis of Libraries of Related Pyrrolidine Analogues for Systematic Studies

To conduct systematic structure-activity relationship (SAR) studies, the generation of a library of diverse yet related analogues is essential. nih.govnih.govamanote.com Combinatorial chemistry and parallel synthesis are powerful tools for this purpose.

Combinatorial approaches can be employed to systematically vary the substituents at the three key positions identified: the pyrrolidine nitrogen, the phenoxy ring, and the pyrrolidine carbons. nih.govresearchgate.netimperial.ac.uk For instance, a library could be constructed by starting with a common intermediate, such as 3-(2-nitrophenoxy)pyrrolidine, and then reacting it with a diverse set of alkylating or acylating agents to modify the nitrogen. Subsequently, the nitro group could be reduced and the resulting amine functionalized with a variety of building blocks.

Non Biological Applications and Advanced Materials Chemistry Research

Role as Chemical Building Blocks in Advanced Organic Synthesis

The structure of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine contains several reactive sites that make it a potentially valuable building block in the synthesis of more complex molecules. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds and organocatalysts. nih.govlifechemicals.com

The primary functionalities that can be leveraged for synthetic transformations include:

The Pyrrolidine Nitrogen: The tertiary amine of the N-ethylpyrrolidine is basic and nucleophilic. nih.gov This site can be involved in acid-base reactions or can be quaternized to form ammonium salts.

The Nitro Group: The nitro group on the phenoxy moiety is a versatile functional group in organic synthesis. nih.govfrontiersin.org It is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, the nitro group can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, such as the formation of amides, sulfonamides, or the construction of new heterocyclic rings.

The Aromatic Ring: The benzene ring, activated by the nitro group, could potentially undergo nucleophilic aromatic substitution under certain conditions.

The reduction of the nitro group to an amine would yield 1-Ethyl-3-(2-aminophenoxy)pyrrolidine, a bifunctional molecule with both a tertiary amine and a primary aromatic amine. This derivative could serve as a precursor for the synthesis of various complex heterocyclic systems, such as benzodiazepines or other fused aromatic structures, which are of interest in medicinal and materials chemistry. The diverse reactivity of nitro compounds makes them ideal intermediates for creating a wide array of functionalized molecules. researchgate.netarkat-usa.org

Table 1: Potential Synthetic Transformations of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine

| Functional Group | Reagent/Condition | Product Type | Potential Application |

| Nitro Group | H₂, Pd/C or SnCl₂ | Primary Amine | Precursor for amides, heterocycles, ligands |

| Pyrrolidine Nitrogen | Alkyl Halide | Quaternary Ammonium Salt | Ionic liquids, phase-transfer catalysts |

| Aromatic Ring | Strong Nucleophile | Substituted Phenoxy Derivative | Functionalized aromatic compounds |

Potential in Catalysis Research

The structural features of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine suggest its potential utility in both organocatalysis and as a ligand in metal-based catalysis.

Organocatalysis: Chiral pyrrolidine derivatives are cornerstone catalysts in asymmetric organocatalysis. nih.gov They are known to activate substrates through the formation of enamine or iminium ion intermediates. While the subject molecule is not chiral as presented, the synthesis of chiral versions could lead to new organocatalysts. The electronic properties of the 2-nitrophenoxy substituent could modulate the catalytic activity and selectivity of the pyrrolidine core.

Ligand for Metal Catalysis: The nitrogen atom of the pyrrolidine ring and the oxygen atoms of the ether and nitro groups can act as potential coordination sites for metal ions. Upon reduction of the nitro group to an amine, the resulting 1-Ethyl-3-(2-aminophenoxy)pyrrolidine would be a multidentate ligand capable of forming stable complexes with various transition metals. Such metal complexes could find applications in various catalytic reactions, including hydrogenations, cross-coupling reactions, and oxidations. The catalytic reduction of nitroaromatic compounds is a significant area of research, and compounds like this could be studied in that context. nih.govmdpi.com

Exploration in Novel Material Systems

The incorporation of pyrrolidine and nitroaromatic moieties into polymers and other material systems is an active area of research.

Polymer Science: Molecules containing pyrrolidone (a related oxidized form of pyrrolidine) have been used to create polymers with a range of interesting properties, including solubility in both aqueous and organic solvents and a high complexation ability. dur.ac.uk 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine, if appropriately functionalized, could serve as a monomer for the synthesis of novel polymers. For instance, the reduction of the nitro group to an amine, followed by reaction with diacids or diacyl chlorides, could lead to the formation of polyamides or polyimides. These polymers might exhibit interesting thermal stability, mechanical properties, or ion-binding capabilities. Pyrrolidine-based polymers have also been investigated for use as ionomers in fuel cell membranes. mdpi.com

Materials with Specific Properties: The presence of the nitroaromatic group suggests potential applications in materials with specific electronic or optical properties. Nitroaromatic compounds are known to be components of charge-transfer complexes and can exhibit non-linear optical activity. Polymers or materials incorporating this moiety might be explored for applications in electronics or photonics. Furthermore, polymers containing pyrrolidinium salts (quaternized pyrrolidine) are being investigated as anion exchange membranes. mdpi.com

Table 2: Potential Applications in Materials Science

| Material Type | Relevant Moiety | Potential Application |

| Polyamides/Polyimides | Amino-functionalized derivative | High-performance polymers |

| Anion Exchange Membranes | Quaternized pyrrolidinium derivative | Fuel cells, water treatment |

| Electroactive Polymers | Amino-functionalized derivative | Sensors, electronic devices |

| Non-linear Optical Materials | Nitrophenoxy group | Photonics, optical switching |

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine?

- Methodological Answer : A viable approach involves adapting methods from structurally related pyrrolidine derivatives. For instance, triethylamine and dichloromethane are effective solvents and bases for nucleophilic substitutions, as demonstrated in the synthesis of tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate . Optimize reaction temperatures (0–20°C) to minimize side reactions. Purification via column chromatography or recrystallization (ethanol or dichloromethane) is recommended to isolate the product .

Q. What analytical techniques are most effective for characterizing the structural integrity of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for accurate bond-length and angle determination .

- Spectroscopy : Compare experimental IR spectra with NIST reference data for functional group validation (e.g., nitro and ether groups) . NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm molecular connectivity and purity .

Q. What safety considerations are critical when handling 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine?

- Methodological Answer : Follow protocols for structurally similar pyrrolidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation hazards, as nitroaromatic compounds may release toxic vapors .

- Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How should discrepancies in spectroscopic data (e.g., NMR or IR) be addressed when analyzing this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments under controlled conditions (solvent, temperature) to rule out environmental artifacts .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassignments .

- Contamination Checks : Analyze via HPLC or GC-MS to detect impurities that may skew spectroscopic results .

Q. What computational methods are recommended for predicting the reactivity of 1-Ethyl-3-(2-nitrophenoxy)pyrrolidine in novel reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model reaction pathways (e.g., nitro group reduction or ether cleavage) and identify transition states .

- Molecular Dynamics : Simulate interactions with solvents or catalysts to optimize reaction conditions (e.g., polarity effects in dichloromethane vs. DMF) .

- Docking Studies : If the compound has biological targets, employ AutoDock Vina to predict binding affinities and mechanistic interactions .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratios) systematically to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry in real time .

- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted 2-nitrophenol or byproducts .

Q. What strategies are effective in elucidating the mechanism of action of this compound in catalytic applications?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Spectroscopic Trapping : Use EPR or UV-vis to detect radical intermediates during nitro group transformations .

- Surface Analysis : Apply XPS or AFM to study adsorption behavior on catalytic surfaces, such as metal nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.